Product packaging for 6-Methoxy-1-methylquinolinium(Cat. No.:CAS No. 21979-20-4)

6-Methoxy-1-methylquinolinium

Cat. No.: B1194616
CAS No.: 21979-20-4
M. Wt: 174.22 g/mol
InChI Key: BSESTDRCWOIFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1-methylquinolinium (CAS 21979-20-4) is an aromatic, cationic organic compound with significant value in fundamental and applied research due to its versatile fluorescent properties. Its primary application is as a sensitive fluorescent probe for the detection and study of anions, particularly chloride (Cl⁻), in aqueous solutions and biological systems . The mechanism of action involves photoinduced electron transfer (PET), where specific anions dynamically quench the compound's strong, Stokes-shifted fluorescence, allowing for the monitoring of anion concentration and transport across cell membranes . This compound is also a key building block in supramolecular chemistry, forming stable, enthalpy-driven inclusion complexes with macrocyclic hosts like cucurbit[7]uril (CB7) and various sulfonatocalix[n]arenes (SCXn) . The confinement within these hosts modulates its photophysical behavior, including its torsional isomerization and reaction rates with quenchers, making it an excellent probe for studying host-guest interactions and for developing supramolecular sensing assemblies . Furthermore, derivatives of this compound serve as crucial precursors in synthesizing carbon-11 labeled styryl dyes for potential RNA-specific live cell imaging in Positron Emission Tomography (PET) , and boronic acid-functionalized analogs have been developed as fluorescent sensors for continuous glucose monitoring . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12NO+ B1194616 6-Methoxy-1-methylquinolinium CAS No. 21979-20-4

Properties

IUPAC Name

6-methoxy-1-methylquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12NO/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12/h3-8H,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSESTDRCWOIFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NO+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275856
Record name 6-methoxy-1-methylquinolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21979-20-4
Record name 6-methoxy-1-methylquinolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 6 Methoxy 1 Methylquinolinium

Diverse Synthetic Routes to 6-Methoxy-1-methylquinolinium and its Precursors

The formation of this compound and its parent structure, 6-methoxyquinoline (B18371), can be achieved through several established synthetic pathways. These methods often involve the construction of the quinoline (B57606) ring system followed by quaternization of the nitrogen atom.

Quaternization Reactions of 6-Methoxyquinoline

A primary and direct method for the synthesis of this compound is the quaternization of the nitrogen atom in 6-methoxyquinoline. This reaction involves the treatment of 6-methoxyquinoline with a methylating agent. For instance, reacting 6-methoxyquinoline with methyl iodide or other alkyl halides leads to the formation of the corresponding N-alkyl quinolinium salt. chemicalbook.comnih.gov The nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent to form the quaternary ammonium (B1175870) salt. beilstein-journals.org The ultraviolet (UV) and nuclear magnetic resonance (NMR) spectra of the resulting product confirm the quaternization of the ring nitrogen. cdnsciencepub.com For example, the synthesis of 1-(6-ethoxy-6-oxohexyl)-4-methylquinolinium iodide was achieved by reacting lepidine with ethyl 6-iodohexanoate. mdpi.com

Reactant 1Reactant 2ProductReference
6-MethoxyquinolineMethyl IodideThis compound Iodide chemicalbook.com
LepidineEthyl 6-iodohexanoate1-(6-ethoxy-6-oxohexyl)-4-methylquinolinium iodide mdpi.com

Condensation and Cyclization Approaches in Quinolinium Synthesis

The synthesis of the precursor, 6-methoxyquinoline, often relies on classical named reactions that involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl compounds. These methods build the fundamental quinoline ring system which can then be methylated.

Skraup-Doebner-von Miller Synthesis: This is a well-established method for synthesizing quinolines. wikipedia.orgcdnsciencepub.com The reaction typically involves the condensation of an aniline, in this case, p-anisidine (B42471) (4-methoxyaniline), with glycerol (B35011) in the presence of an acid catalyst (like sulfuric acid) and an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide). google.comnbinno.com A modified Skraup reaction has been developed to be safer and more economical for large-scale production. cdnsciencepub.com One patented method for synthesizing 6-methoxyquinoline involves reacting p-methoxyaniline with glycerol, p-methoxy nitrobenzene, ferrous sulfate, and boric acid in the presence of concentrated sulfuric acid. google.com The reaction mechanism is complex and is thought to proceed through the formation of an α,β-unsaturated aldehyde or ketone in situ, which then undergoes a series of reactions including conjugate addition, cyclization, dehydration, and oxidation to yield the quinoline ring. wikipedia.orgacs.org

Combes Quinoline Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. jptcp.comwikipedia.org For the synthesis of a 6-methoxyquinoline derivative, p-anisidine would be reacted with a suitable β-diketone. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization followed by dehydration to form the quinoline ring. wikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org For example, 3,4-cyclohexano-6-methoxy quinoline can be synthesized from cyclohexanone-2-aldehyde using the Combes synthesis. iipseries.org

Other Cyclization Strategies: Modern synthetic methods also include electrophilic cyclization of N-(2-alkynyl)anilines, which can produce functionalized quinolines with good regioselectivity under mild conditions. nih.gov Additionally, quinoline derivatives can be synthesized from o-aminobenzyl alcohols and ketones using transition metal catalysts. nbinno.com The Gould-Jacobs reaction is another approach, particularly for synthesizing 4-hydroxyquinoline (B1666331) intermediates, which involves the reaction of an aniline with diethyl (ethoxymethylene)malonate followed by cyclization. researchgate.netresearchgate.net

Strategies for Substituent Introduction and Structural Modification on the Quinolinium Core

Once the this compound scaffold is formed, further structural diversity can be achieved by introducing various substituents onto the quinolinium core. These modifications are crucial for tuning the chemical and physical properties of the molecule.

The reactivity of the quinolinium ring allows for the introduction of functional groups at different positions. For example, the reaction of 6-methoxyquinoline with phenyl chloroformate generates a reactive 6-methoxyquinolinium chloride intermediate. mdpi.com This intermediate can then undergo regioselective nucleophilic attack by Grignard reagents to introduce substituents at the 2-position of the quinoline ring, leading to 1,2-dihydroquinoline (B8789712) adducts which can be subsequently oxidized to the desired substituted quinoline. mdpi.com

Furthermore, derivatization can be achieved through reactions targeting specific functional groups. For instance, if a carboxylic acid group is present on the quinolinium salt, it can be derivatized with reagents like 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide for analytical purposes. academicjournals.org Similarly, amino groups can be derivatized using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). mdpi.com The introduction of substituents can also be achieved through multi-component reactions, such as the Ugi-azide reaction, which can be used to link various moieties to the quinoline core. mdpi.com

The effect of substituents on the properties of quinolinium compounds has been studied. For example, the length of alkyl and alkoxy chains on 1-alkyl-6-alkoxy-quinolinium cations influences their binding characteristics with host molecules like sulfonatocalixarenes. nih.govacs.orgacs.orgresearchgate.net These studies show that the quinolinium ring and short alkyl chains can be included within the host cavity, affecting the thermodynamics of the host-guest interaction. nih.govacs.org

Regioselective Synthesis of this compound Derivatives

Regioselectivity, the control of the position at which a chemical reaction occurs, is a critical aspect of synthesizing specific derivatives of this compound. Achieving regioselectivity allows for the precise placement of functional groups, which is essential for structure-activity relationship studies and the development of targeted molecules.

Several strategies have been developed for the regioselective synthesis of quinoline and quinolinium derivatives. One approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can afford 3-halogenated quinolines with good regioselectivity. nih.gov Another method involves the chloroformiate-mediated reaction of 1,3-bis(silyl enol ethers) with quinolines, which can lead to the regioselective formation of 2,4-(dioxobutyl)dihydroquinolines. clockss.org

The regioselective synthesis of indolizine (B1195054) and pyrrolo[2,1-a]quinoline derivatives can be achieved through a one-pot multicomponent reaction of N-substituted quinolinium salts with alkyl propiolates in the presence of triphenylphosphine. figshare.comtandfonline.com This method offers high regioselectivity and good yields. tandfonline.com Furthermore, the regioselective coupling of benzocyclic amines and terminal alkynes catalyzed by a ruthenium-hydride complex can produce tricyclic quinoline derivatives. nih.gov

For the introduction of substituents onto the quinoline ring, methods like the reaction with phenyl chloroformate to activate the quinoline for nucleophilic attack at the 2-position demonstrate excellent regioselectivity. mdpi.com Additionally, formal [4 + 2]-cycloaddition reactions between N-aryliminium ions and 1-bromoalkynes have been used for the regioselective synthesis of 3-bromoquinoline (B21735) derivatives. acs.org

Advanced Spectroscopic Characterization and Intramolecular Photophysical Processes

Electronic Absorption and Emission Spectrometry of 6-Methoxy-1-methylquinolinium Cation

The electronic absorption and emission characteristics of the this compound cation are fundamental to its function as a fluorophore. The absorption spectrum is characterized by a prominent band in the near-ultraviolet region. In aqueous solutions, the absorption maximum (λ_abs_) is consistently reported to be around 342-350 nm. researchgate.net For instance, in water, this compound bromide/iodide exhibits an absorption maximum at 342 nm. researchgate.net

The fluorescence emission of the this compound cation is significantly Stokes-shifted, which is a desirable characteristic for fluorescent probes as it minimizes self-absorption and enhances detection sensitivity. The emission maximum (λ_em_) is typically observed in the blue region of the visible spectrum. For example, when excited at 350 nm in a 0.1 M borate (B1201080) buffer at pH 8.0, 1-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide, a derivative, shows an emission maximum at 460 nm. sigmaaldrich.com The large Stokes shift, in this case approximately 110 nm, is advantageous for fluorescence sensing applications. nih.gov

The solvent environment can influence the spectral properties of the this compound cation. While the absorption maximum shows little change with solvent polarity, the fluorescence emission maximum exhibits a red shift as the polarity of the solvent increases. researchgate.net This solvatochromic effect suggests a larger dipole moment in the excited state compared to the ground state.

The fluorescence quantum yield (Φ_f_), a measure of the efficiency of the fluorescence process, is another critical parameter. For a related compound, N-(3-sulfopropyl)-6-methoxyquinolinium (SPQ), the quantum yield in water has been determined to be 0.53, which is considered high and contributes to its brightness as a fluorescent indicator. nih.gov

Table 1: Spectroscopic Properties of this compound and its Derivatives

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy provides deeper insights into the dynamic processes that occur in the excited state of the this compound cation.

The origin of the dual-exponential decay is attributed to the existence of torsional isomers of the this compound cation in the ground state. nih.govrsc.org These isomers arise from the restricted rotation around the single bond connecting the methoxy (B1213986) group to the quinolinium ring. This results in two stable conformations, often referred to as s-cis and s-trans isomers, which differ in the orientation of the methoxy group relative to the heterocyclic ring. nih.gov

Mechanistic Studies of Fluorescence Quenching in Solution

The fluorescence of the this compound cation is sensitive to the presence of certain ions, particularly halides, which can act as quenchers. This property is the basis for its use as a chloride-sensitive fluorescent indicator.

The quenching of this compound fluorescence by anions such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) is a dynamic process that occurs through collisional encounters between the excited fluorophore and the quencher. fuw.edu.plresearchgate.net This is also known as collisional quenching. In this mechanism, the quencher deactivates the excited state of the fluorophore upon collision, leading to a decrease in fluorescence intensity without the formation of a stable ground-state complex. thermofisher.com The efficiency of this quenching is dependent on the concentration of the quencher and is described by the Stern-Volmer equation. fuw.edu.pl

The underlying mechanism for the collisional quenching of the this compound cation by anions is photoinduced electron transfer (PET). nih.govrsc.org In this process, upon excitation of the quinolinium cation, an electron is transferred from the quencher (the anion, which acts as an electron donor) to the excited fluorophore (which acts as an electron acceptor). This electron transfer process provides a non-radiative pathway for the de-excitation of the fluorophore, thus quenching the fluorescence.

The efficiency of the PET process, and therefore the quenching efficiency, is dependent on the oxidation potential of the quenching anion. Anions that are more easily oxidized, such as iodide, are more effective quenchers than those that are more difficult to oxidize, like chloride. rsc.org Studies on the inclusion of this compound in host molecules like cucurbit rsc.orguril have shown that the encapsulation of the fluorophore can significantly slow down the PET from quenchers like I⁻ and azide (B81097) (N₃⁻), confirming the role of direct interaction in the quenching mechanism. nih.govrsc.org

Table 2: Chemical Compounds Mentioned

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution-Phase Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics and solution-phase behavior of this compound and its derivatives. nih.govrsc.org 1H NMR studies have been particularly insightful for characterizing its interactions with various host molecules and anions. nih.govscispace.comacs.org

NMR studies have revealed that free this compound can exist as two distinct torsional isomers in solution. nih.govrsc.org This isomerism arises from the different possible orientations of the methoxy group relative to the quinolinium ring, leading to a dual-exponential fluorescence decay profile. nih.govrsc.org

Furthermore, NMR is crucial for studying the formation and structure of inclusion complexes. When this compound (referred to as C₁C₁OQ⁺ in some studies) is mixed with host molecules like 4-sulfonatocalix[n]arenes (SCXn), significant changes in the 1H NMR chemical shifts (Δδ) are observed. acs.orgacs.org These shifts provide detailed information about the geometry of the complex. For example, upon complexation with SCX4, the protons of the quinolinium ring (specifically H2, H4, and the N-CH₃ protons) experience the most significant upfield shifts. acs.org This indicates that the quinolinium part of the molecule is encapsulated within the host's cavity, while the methoxy-bearing end remains outside. acs.orgacs.org The rate of dissociation for complexes such as with cucurbit nih.govuril has been found to be comparable to the NMR timescale. nih.govrsc.org

The table below summarizes the observed changes in proton chemical shifts upon complexation, illustrating the utility of NMR in mapping intermolecular interactions.

1H NMR Spectroscopy Data for this compound (C₁C₁OQ⁺) Complexation
Interaction StudiedKey NMR ObservationInterpretationReference
Inclusion in cucurbit nih.govuril (CB7)Rate of complex dissociation is comparable to the NMR timescale.Provides insight into the kinetics and stability of the host-guest complex. nih.gov, rsc.org
Inclusion in 4-sulfonatocalix nih.govarene (SCX4)Significant upfield shifts (Δδ) for H2, H4, and N-CH₃ protons.The quinolinium ring is inside the SCX4 cavity, while the alkoxy chain protrudes from it. acs.org
Inclusion in 4-sulfonatocalix acs.orgarene (SCX6)Upfield shift of all 1H NMR peaks.The entire this compound cation is included in the larger cavity of the host. acs.org
Free in solutionExhibits dual-exponential fluorescence decay.Corresponds to the presence of two torsional isomers based on the methoxy group's orientation. nih.gov, rsc.org

Computational and Theoretical Insights into 6 Methoxy 1 Methylquinolinium

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation, albeit with necessary approximations. northwestern.edu These methods determine the electronic structure, stability, and reactivity of 6-Methoxy-1-methylquinolinium.

High-level ab initio methods and Density Functional Theory (DFT) are employed to compute key energetic properties. DFT, in particular, offers a favorable balance between computational cost and accuracy for molecules of this size. github.iomdpi.com Calculations typically yield data on total energy, heat of formation, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's kinetic stability and electronic excitation properties. mdpi.com For quinolinium derivatives, analyses like Mulliken atomic charge distribution and Natural Bond Orbital (NBO) analysis are also used to identify reactive sites and understand intramolecular charge transfer, which can prove the bioactivity of the molecule. tandfonline.com

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry for predicting the three-dimensional structure and vibrational modes of molecules. oatext.com By using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)), researchers can perform a geometry optimization to find the lowest energy, most stable structure of this compound. mdpi.comtandfonline.com This process yields precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.netscirp.org

Once the optimized geometry is obtained, a frequency analysis can be performed at the same level of theory. mdpi.com This calculation predicts the vibrational frequencies that correspond to the stretching, bending, and torsional motions of the atoms. These theoretical frequencies are instrumental in assigning the absorption bands observed in experimental infrared (IR) and Raman spectra. oatext.comscirp.org For similar quinoline (B57606) derivatives, a close agreement is often found between the calculated and observed frequencies. researchgate.net

Table 2: Examples of Predicted Geometrical and Vibrational Data from DFT

Data Type Parameter Example Significance
Molecular Geometry C-O bond length (methoxy) Defines the precise 3D structure.
C-N-C bond angle (ring) Determines the shape and steric profile.
C-C-O-C dihedral angle Describes the orientation of the methoxy (B1213986) group relative to the quinolinium ring.
Vibrational Analysis Aromatic C-H stretch High-frequency vibrations useful for identifying aromatic groups in IR/Raman spectra.
C=N ring stretch Characteristic vibrations of the quinolinium core.

Theoretical Modeling of Photophysical Pathways and Excited-State Reactivity

Theoretical models are essential for interpreting the photophysical behavior of this compound, such as its absorption and fluorescence properties. A key finding for this molecule is that it exhibits dual-exponential fluorescence decay, which is attributed to the existence of two distinct torsional isomers in the ground state. researchgate.netresearchgate.net These isomers, often denoted as s-cis and s-trans, differ in the orientation of the methoxy group relative to the quinolinium ring. researchgate.net Computational modeling can predict the energy barrier to this torsional isomerization in both the ground and excited states. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to model excited states and predict electronic transitions. mdpi.com These calculations can rationalize how structural features, like the electron-donating methoxy group, influence the HOMO-LUMO gap and thus the absorption and emission wavelengths. mdpi.com

Furthermore, theoretical models can investigate excited-state reactivity. For instance, the quenching of fluorescence by ions like halides can be modeled to understand the underlying mechanism, which may involve processes such as photoinduced electron transfer (PET). researchgate.netresearchgate.net The formation of excited-state complexes and their non-radiative decay pathways can be explored computationally.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the a priori prediction of various spectroscopic parameters, which serve to validate and interpret experimental data.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is widely used to calculate the vertical excitation energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. mdpi.comrespectprogram.org The calculated maximum absorption wavelength (λmax) for quinolinium derivatives often shows good correlation with experimental measurements, especially when solvent effects are included using models like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM). tandfonline.commdpi.com

Vibrational Spectra (IR/Raman): As detailed in section 4.2, DFT calculations provide harmonic vibrational frequencies and intensities, which directly correspond to peaks in IR and Raman spectra. tandfonline.com

NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the isotropic chemical shifts for ¹H and ¹³C nuclei with high accuracy. nih.gov These predicted spectra are invaluable for assigning peaks in complex experimental NMR data. researchgate.net

Table 3: Computationally Predicted Spectroscopic Parameters

Spectroscopy Type Predicted Parameter Computational Method
UV-Visible Absorption Wavelengths (λmax), Oscillator Strength TD-DFT (e.g., with B3LYP functional) mdpi.comhuji.ac.il
Infrared (IR) & Raman Vibrational Frequencies, Intensities DFT (e.g., B3LYP) researchgate.netscirp.org

Molecular Dynamics Simulations for Solvent and Conformational Effects

While quantum chemical calculations typically focus on a single, static molecule (often in a vacuum or implicit solvent), Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, explicitly considering its interactions with its environment. uzh.chconsensus.app

For this compound, MD simulations are crucial for understanding:

Solvent Effects: MD can model the explicit interactions between the quinolinium cation and surrounding solvent molecules (e.g., water). nih.gov These simulations reveal the structure of the solvation shell and can be used to calculate thermodynamic properties of solvation. nih.govnih.gov

Conformational Dynamics: MD simulations can explore the conformational landscape of the molecule. A key dynamic process in this compound is the torsional isomerization of the methoxy group. researchgate.netresearchgate.net MD can track the transitions between the s-cis and s-trans conformers, providing information on their relative populations and the kinetics of their interconversion. nih.gov

Host-Guest Interactions: The behavior of this compound in complex environments has been studied using MD. For example, simulations have been used to understand the thermodynamics of its encapsulation within host molecules like cucurbit mdpi.comuril (CB7). acs.orgscispace.com Such studies analyze the forces driving complex formation and the orientation of the guest within the host cavity. researchgate.netacs.org

Analysis of MD trajectories involves calculating various parameters to quantify the system's behavior.

Table 4: Common Parameters Analyzed in MD Simulations

Parameter Description Insight Provided
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the molecule over time compared to a reference structure. Assesses structural stability and conformational changes.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position. Identifies flexible and rigid regions of the molecule.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms/molecules varies as a function of distance from a central point. Characterizes the structure of the solvent shell around the solute.

Reactivity Profiles and Mechanistic Organic Transformations of 6 Methoxy 1 Methylquinolinium

Pathways for Nucleophilic Attack on the Quinolinium System

The quinolinium ring is inherently electrophilic and prone to nucleophilic attack, primarily at the C2 and C4 positions, leading to the formation of 1,2-dihydro- and 1,4-dihydroquinoline (B1252258) derivatives, respectively. tutorsglobe.comcdnsciencepub.com The quaternization of the nitrogen atom, as in the 6-methoxy-1-methylquinolinium salt, significantly enhances this reactivity. tutorsglobe.com

The regioselectivity of nucleophilic addition is a subject of both kinetic and thermodynamic control and is influenced by the nature of the nucleophile and the substitution pattern on the quinolinium ring. cdnsciencepub.com For the parent 1-methylquinolinium (B1204318) cation, studies have shown that methoxide (B1231860) ion addition in methanol (B129727) yields the C2 adduct, a 1,2-dihydroquinoline (B8789712) derivative. cdnsciencepub.comcdnsciencepub.com In contrast, the addition of cyanide ion tends to occur at the C4 position. cdnsciencepub.com

In-depth studies on 3-substituted 1-methylquinolinium cations have revealed that the kinetically controlled product of hydroxide (B78521) ion addition is consistently the C2 adduct (pseudobase). cdnsciencepub.com However, this can subsequently equilibrate to the thermodynamically more stable C4 adduct, depending on the electronic nature of the C3 substituent. cdnsciencepub.com For instance, with electron-withdrawing groups like nitro or cyano at C3, the C4-adduct is the thermodynamically preferred species. cdnsciencepub.com While specific studies on the regioselectivity of nucleophilic attack on this compound are less detailed, the general principles suggest that attack will occur at the electron-deficient C2 and C4 positions, with the precise outcome depending on reaction conditions and the specific nucleophile employed. tutorsglobe.comcdnsciencepub.com The formation of N-substituted quinolinium ions allows for reactions with various nucleophiles, as seen in the case of N-cyanoquinolinium ions. rsc.org

Oxidative Ring-Opening Reactions and Product Analysis

A significant transformation of this compound salts is their oxidative ring-opening when treated with alkaline hydrogen peroxide. arkat-usa.orgresearchgate.net This reaction provides a direct route to substituted 2-aminobenzaldehydes, which are valuable synthetic intermediates. researchgate.net

When this compound iodide is subjected to these conditions, the pyridine (B92270) ring is cleaved, yielding 5-methoxy-2-methylaminobenzaldehyde as the primary product, along with its N-formyl derivative, N-formyl-5-methoxy-2-methylaminobenzaldehyde. arkat-usa.org The reaction is typically rapid and can be optimized by adjusting the reaction conditions, such as the solvent system. arkat-usa.org For example, employing a two-phase system of tetrachloromethane and water was found to improve the yield and selectivity for the desired aminobenzaldehyde. arkat-usa.orgresearchgate.net

Table 1: Product Yields in the Oxidative Ring-Opening of this compound Iodide with Alkaline H₂O₂ arkat-usa.org
Reaction ConditionsProductYield (%)
Standard (aq. NaOH/H₂O₂)5-Methoxy-2-methylaminobenzaldehyde39
N-Formyl-5-methoxy-2-methylaminobenzaldehyde20
Optimised 2-Phase (CCl₄/H₂O)5-Methoxy-2-methylaminobenzaldehyde79 (Increased yield)

Other oxidative pathways for quinolinium salts have also been explored. Visible light-driven aerobic oxidation, often facilitated by a photocatalyst like Ru(bpy)₃Cl₂, can convert quinolinium salts into the corresponding quinolones. rsc.org For example, 3-methylquinolinium can be selectively oxidized to 4-quinolone under these conditions. rsc.org This highlights an alternative oxidative fate for the quinolinium core, competing with ring-opening. rsc.org Furthermore, N-methylquinolinium hexafluorophosphate (B91526) (NMQPF₆) has been used as a catalytic oxidant in photochemical reactions that lead to the oxidative cleavage of other molecules, demonstrating the oxidizing potential of the quinolinium system itself under photo-irradiation. pitt.edunih.gov

Investigation of Reaction Intermediates and Transition States

The mechanistic pathways of reactions involving this compound proceed through several key intermediates. In reactions with bases, the initial intermediate is a carbinolamine, commonly referred to as a "pseudobase," formed by the addition of a hydroxide ion to the quinolinium ring. cdnsciencepub.comarkat-usa.org This is a general feature of quinolinium salt reactivity. cdnsciencepub.com These pseudobases exist in equilibrium with their ring-opened tautomers, which for N-methylquinolinium derivatives are 2-aminocinnamaldehydes. arkat-usa.org

In the oxidative ring-opening reaction with alkaline peroxide, the proposed mechanism involves this 2-aminocinnamaldehyde tautomer. arkat-usa.org This electrophilic alkene intermediate is believed to undergo epoxidation by the hydroperoxide anion, forming an epoxide. arkat-usa.org This epoxide is then subject to further oxidative degradation, leading to the cleavage of the carbon-carbon double bond and formation of the final 2-aminobenzaldehyde (B1207257) products. arkat-usa.org

The structure of this compound itself presents another layer of complexity. Spectroscopic studies have shown that the free compound can exist as two distinct torsional isomers (or rotamers) in solution, arising from the different spatial orientations (s-cis and s-trans) of the methoxy (B1213986) group relative to the quinoline (B57606) ring system. nih.govresearchgate.net This conformational isomerism can influence the ground-state and excited-state properties of the molecule and may affect the transition states and energy barriers of its chemical transformations. nih.govresearchgate.net

While direct experimental observation of transition states is challenging, computational chemistry provides valuable insights. DFT calculations on related quinolinium systems have been used to predict the geometry and stability of intermediates and transition states. nih.gov For instance, in one case, a transoid conformation of an acetylene (B1199291) substituent on a quinolinium ring was found to be significantly stabilized by intramolecular interactions in the transition state. nih.gov Similarly, computational studies on the cyclization of bicyclic epoxonium ions, formed via oxidative reactions involving N-methylquinolinium, have elucidated the structures and energetics of the competing exo and endo transition states. nih.gov

Kinetic and Thermodynamic Aspects of Chemical Transformations

The reactions of this compound are governed by both kinetic and thermodynamic principles. As established with related substituted quinolinium cations, nucleophilic addition to the ring system is a prime example of competing kinetic and thermodynamic control. cdnsciencepub.com The initial, faster attack typically occurs at the C2 position, but if the resulting adduct is less stable than the C4 adduct, an equilibrium will be established, favoring the thermodynamically preferred product over time. cdnsciencepub.com

The thermodynamics of this compound (often abbreviated as C1MQ or C₁C₁OQ⁺ in studies) have been extensively investigated through its complexation with various host molecules. acs.org Isothermal titration calorimetry has been employed to determine the thermodynamic parameters for its binding to 4-sulfonatocalix[n]arenes (SCXn) and cucurbit acs.orguril (CB7). nih.govacs.orgresearchgate.net These studies consistently show that the encapsulation is an enthalpy-driven process (exothermic ΔH), indicating the formation of stable host-guest complexes. acs.orgresearchgate.netresearchgate.net The stability of these complexes, reflected by the binding constant (K), is sensitive to factors like the size of the host cavity, with the smaller SCX4 host showing a stronger binding affinity for this compound than the larger SCX6. acs.orgresearchgate.net

Table 2: Thermodynamic Parameters for the 1:1 Complexation of this compound (C₁C₁OQ⁺) with Calixarene (B151959) Hosts in Aqueous Solution at 298 K acs.orgresearchgate.net
Host MoleculeBinding Constant (K) / M⁻¹Enthalpy Change (ΔH) / kJ mol⁻¹Entropy Contribution (TΔS) / kJ mol⁻¹
4-Sulfonatocalix researchgate.netarene (SCX4)(1.1 ± 0.1) x 10⁵-38.7 ± 0.7-10.0
4-Sulfonatocalix rsc.orgarene (SCX6)(1.4 ± 0.1) x 10⁴-32.1 ± 0.4-9.0

From a kinetic perspective, many reactions of this compound are notably fast. The oxidative ring-opening with alkaline peroxide is described as a rapid reaction. arkat-usa.org Similarly, kinetic studies of its binding to the host molecule CB7 indicate that the complexation is "nearly instantaneous," quickly establishing a pre-equilibrium. rsc.org The dissociation rate of the C1MQ-CB7 complex was found to be on a similar timescale to NMR measurements. nih.govresearchgate.net Furthermore, kinetic studies of acid-catalysed hydrogen exchange at the C5 position of the related 6-hydroxy-1-methylquinolinium cation have provided quantitative data on the rates of electrophilic substitution on the activated quinolinium ring. deepdyve.com

Supramolecular Chemistry: Host Guest Interactions of 6 Methoxy 1 Methylquinolinium

Formation of Inclusion Complexes with Macrocyclic Hosts

6-Methoxy-1-methylquinolinium readily forms stable inclusion complexes with different families of water-soluble macrocycles, primarily through a combination of hydrophobic effects, ion-dipole interactions, and π-π stacking. The stoichiometry of these complexes is typically 1:1.

The interaction between this compound (C1MQ) and cucurbit globalauthorid.comuril (CB7) has been characterized using absorption, fluorescence, NMR, and isothermal titration calorimetry (ITC) methods. nih.gov These studies confirm the formation of a highly stable 1:1 host-guest complex. nih.gov The encapsulation of the quinolinium heterocycle within the CB7 cavity is a spontaneous, enthalpy-driven process, indicating favorable enthalpic contributions are the primary driving force for complexation. nih.gov A significant binding constant of (2.0 ± 0.4) × 10⁶ M⁻¹ at 298 K underscores the high affinity between the host and guest. nih.gov

This compound, also denoted as C₁C₁OQ⁺ in some studies, forms 1:1 inclusion complexes with p-sulfonatocalix[n]arenes, particularly 4-sulfonatocalix nih.govarene (SCX4) and 4-sulfonatocalix researchgate.netarene (SCX6). nih.govresearchgate.net The binding affinity of the quinolinium cation is notably higher for SCX4 than for its larger homologue, SCX6. researchgate.netacs.org This preference is attributed to a better size match between the guest and the more rigid, smaller cavity of SCX4, which allows for more effective host-guest interactions. acs.org The complexation is strong enough to cause significant changes in the photophysical properties of the quinolinium guest, such as fluorescence quenching, which can be utilized for developing fluorescent probes. nih.govresearchgate.net

Thermodynamics of Complex Formation (e.g., Enthalpy and Entropy Contributions)

The formation of host-guest complexes involving this compound is predominantly an enthalpy-driven process for both cucurbituril (B1219460) and calixarene (B151959) hosts. nih.govresearchgate.net Isothermal titration calorimetry has been a key technique for elucidating the thermodynamic parameters of these interactions.

For the complex with CB7, the formation is highly exothermic, which overcomes the unfavorable entropy change associated with the association of two particles. nih.gov

In the case of sulfonatocalixarenes, the binding is also enthalpy-controlled. nih.govresearchgate.net The interaction with SCX4 is more exothermic than with SCX6, which is a major factor in the higher stability of the SCX4 complex. researchgate.netacs.org For example, the enthalpy of encapsulation (ΔH) for this compound is -38.7 kJ mol⁻¹ with SCX4 and -32.1 kJ mol⁻¹ with SCX6. researchgate.net The more substantial enthalpy gain with SCX4 is a result of a tighter fit and stronger π-π interactions between the electron-rich quinolinium ring and the aromatic walls of the calixarene cavity. acs.org This stronger association in SCX4 also leads to a more significant decrease in entropy compared to the complexation with SCX6. acs.org A distinct linear enthalpy-entropy compensation has been observed for the inclusion within both SCX4 and SCX6 hosts. nih.govresearchgate.net

Thermodynamic Parameters for the Complexation of this compound with Macrocyclic Hosts at 298 K
HostBinding Constant (K / M⁻¹)Enthalpy (ΔH / kJ mol⁻¹)Reference
Cucurbit globalauthorid.comuril (CB7)2.0 x 10⁶Data indicates enthalpy-driven nih.gov
4-Sulfonatocalix nih.govarene (SCX4)--38.7 researchgate.net
4-Sulfonatocalix researchgate.netarene (SCX6)--32.1 researchgate.net

Structural Characterization of Host-Guest Adducts via NMR and Other Methods

¹H NMR spectroscopy is a powerful tool for characterizing the structure of these inclusion complexes in solution. Upon complexation, the proton signals of the guest molecule typically experience an upfield shift (Δδ), indicating their inclusion within the shielding environment of the host's cavity. acs.org

For the C1MQ–CB7 complex, NMR studies show that the rate of complex dissociation is comparable to the NMR timescale. nih.gov The data suggests that the quinolinium part of the guest is encapsulated, while the methoxy (B1213986) moiety remains oriented outward from the host's cavity, and its internal rotation is only slightly affected by the confinement. nih.gov

In the case of SCX4 complexes, ¹H NMR spectra reveal that the quinolinium ring is deeply immersed within the host cavity. researchgate.netacs.org The largest upfield shifts are observed for the protons on the heterocyclic ring, while the signal for the methoxy group protons shows the smallest shift, confirming its position far from the macrocyclic core and likely oriented towards the aqueous phase. acs.org

For the larger SCX6 host, the upfield shift of all ¹H NMR peaks indicates that the entire this compound cation can be included within its more spacious cavity. acs.org The binding is looser compared to SCX4, which is reflected in smaller upfield shifts for some of the aromatic protons. acs.org

¹H NMR Chemical Shift Changes (Δδ) for this compound Protons Upon Complexation with SCX4 and SCX6
ProtonΔδ with SCX4 (ppm)Δδ with SCX6 (ppm)Reference
H2Significant upfield shiftSmaller upfield shift than SCX4 acs.org
H3Significant upfield shiftSmaller upfield shift than SCX4 acs.org
H4Significant upfield shiftSmaller upfield shift than SCX4 acs.org
Methoxy ProtonsSmallest upfield shift- acs.org

Influence of Substituent Length and Position on Binding Affinity and Selectivity

Systematic studies on derivatives of this compound, specifically 1-alkyl-6-alkoxy-quinolinium cations, have provided critical information on how substituent chain length affects binding with sulfonatocalixarenes. nih.gov

When complexing with SCX4, the binding affinity was found to diminish as the length of the alkyl chain attached to the heterocyclic nitrogen increased. nih.govacs.org This suggests that for longer chains (n > 4), the alkyl group is not fully included within the SCX4 cavity. researchgate.netacs.org In contrast, the length of the alkoxy group at the 6-position has a negligible effect on the binding thermodynamics with SCX4. researchgate.net This is consistent with NMR data showing the alkoxy group is oriented away from the host cavity. acs.orgresearchgate.net

For the larger SCX6 host, altering the length of the alkyl substituent on the nitrogen does not significantly change the stability of the complex. acs.org This is due to an enthalpy-entropy compensation effect, where the change in enthalpy is balanced by a corresponding change in entropy. acs.orgresearchgate.net The alkoxy chain length also shows little influence on binding with SCX6. nih.gov The most pronounced changes in the thermodynamic contributions to complex formation occur when the alkyl chain on the nitrogen is varied, particularly for shorter chain lengths. nih.govacs.org

Advanced Applications in Chemical Sensing and Molecular Probing Mechanistic Focus

Design Principles for Fluorescent Sensors Based on 6-Methoxy-1-methylquinolinium

The design of fluorescent sensors based on this compound hinges on the strategic coupling of the fluorophore with a recognition element that selectively interacts with the target analyte. A key principle involves engineering a mechanism through which this binding event transduces into a measurable change in the fluorescence signal.

A prominent design strategy involves the covalent attachment of a receptor unit to the quinolinium scaffold. This receptor is chosen for its specific affinity towards the analyte of interest. The interaction between the receptor and the analyte induces a change in the local environment of the fluorophore, thereby altering its photophysical properties, such as fluorescence intensity or lifetime.

For instance, in the design of sensors for neutral molecules like monosaccharides, a boronic acid moiety is often employed as the recognition element. The design rationale includes:

Fluorophore-Receptor Conjugation: The this compound core serves as the fluorescent reporter.

Analyte Recognition: A boronic acid group is attached to the quinolinium structure, which can reversibly bind with diols present in monosaccharides.

Signal Transduction: The binding of the monosaccharide to the boronic acid alters the electronic properties of the sensor molecule, leading to a change in fluorescence.

A critical aspect of the design is tuning the sensor's sensitivity and operating range. In the case of boronic acid-based sensors, the interaction between the positively charged quaternary nitrogen of the quinolinium ring and the boronic acid group can lower the pKa of the boronic acid. This is advantageous as it allows the sensor to operate at or near physiological pH. researchgate.netdntb.gov.ua The electron-withdrawing nature of the quinolinium nitrogen enhances the Lewis acidity of the boronic acid, facilitating the binding of sugars. researchgate.netdntb.gov.ua

The solubility of the sensor in the desired medium, often aqueous for biological applications, is another crucial design consideration. The inherent charge of the this compound cation contributes to its water solubility. researchgate.netnih.govscilit.comaatbio.com

Fluorescence-Based Detection of Anionic Species (e.g., Halide Ions)

The cationic nature of the this compound moiety makes it a suitable candidate for the detection of anionic species. The primary mechanism for the detection of anions like halides is through fluorescence quenching.

Collisional Quenching:

The fluorescence of this compound can be quenched by halide ions through a dynamic or collisional process. In this mechanism, the halide ion collides with the excited state of the fluorophore, leading to non-radiative de-excitation and a decrease in fluorescence intensity. The efficiency of quenching often follows the order I⁻ > Br⁻ > Cl⁻, which correlates with the increasing electron-donating ability and polarizability of the halides. chemrxiv.orgnih.gov This trend suggests that the quenching mechanism may involve electron transfer from the halide to the excited quinolinium cation.

The relationship between the fluorescence intensity and the concentration of the quencher (halide ion) can often be described by the Stern-Volmer equation:

I0/I = 1 + KSV[Q]

where:

I0 is the fluorescence intensity in the absence of the quencher.

I is the fluorescence intensity in the presence of the quencher.

KSV is the Stern-Volmer quenching constant.

[Q] is the concentration of the quencher.

A linear Stern-Volmer plot indicates a single type of quenching process, either purely dynamic or purely static.

Static Quenching:

In some cases, static quenching may also occur, where the fluorophore and the quencher form a non-fluorescent complex in the ground state. This can lead to a deviation from the linear Stern-Volmer relationship at high quencher concentrations.

Development of Probes for Neutral Molecule Sensing (e.g., Monosaccharides via Boronic Acid Conjugates)

A significant application of this compound is in the development of fluorescent probes for the detection of neutral molecules, particularly monosaccharides. This is achieved by conjugating the quinolinium fluorophore with a boronic acid receptor.

Boronic acids are known to form reversible covalent bonds with 1,2- or 1,3-diols, which are structural motifs present in sugars like glucose and fructose. The synthesis of these probes involves attaching a boronic acid-containing moiety, such as a boronobenzyl group, to the nitrogen atom of the 6-methoxyquinoline (B18371). scilit.com

Upon binding of a monosaccharide to the boronic acid, the boron atom changes its hybridization from sp² to sp³, and its geometry from trigonal planar to tetrahedral. This change in the electronic and structural properties of the receptor is transmitted to the attached quinolinium fluorophore, resulting in a change in its fluorescence. dntb.gov.ua

Researchers have synthesized and characterized various isomers of these boronic acid conjugates, such as ortho-, meta-, and para-substituted N-(boronobenzyl)-6-methoxyquinolinium bromide (BMQBA). dntb.gov.uascilit.com The position of the boronic acid group relative to the quinolinium nitrogen has been shown to influence the sensor's pKa and binding affinity for sugars. dntb.gov.ua

Dissociation Constants (KD) of BMQBA Probes with Monosaccharides
ProbeAnalyteDissociation Constant (KD) in mM
o-BMQBAGlucose100
m-BMQBAFructoseData not specified
p-BMQBAGlucoseData not specified

Elucidation of Sensing Mechanisms (e.g., Charge Neutralization, Induced Photophysical Changes)

The sensing mechanism of this compound-based probes is dependent on the nature of the analyte and the design of the sensor.

Charge Neutralization and Stabilization:

For monosaccharide sensing with boronic acid conjugates, a key mechanism is charge neutralization and stabilization. researchgate.netnih.govaatbio.com In its unbound state, the boronic acid is neutral. Upon binding a sugar at a suitable pH, the boronic acid can become anionic. The close proximity of the positively charged quaternary nitrogen of the quinolinium core stabilizes this negative charge on the boronatediester. This interaction alters the electron density around the fluorophore, leading to a change in its photophysical properties, often a decrease in fluorescence intensity. researchgate.net

Induced Photophysical Changes:

The binding of an analyte can induce a variety of photophysical changes in the this compound fluorophore:

Changes in Fluorescence Intensity: This can be either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. As seen with monosaccharide sensing, charge neutralization can lead to quenching.

Shifts in Emission Wavelength: The interaction with an analyte can alter the polarity of the microenvironment around the fluorophore, leading to a shift in the emission maximum (solvatochromism).

Changes in Fluorescence Lifetime: The excited state lifetime of the fluorophore can be altered upon interaction with an analyte, which can be measured using time-resolved fluorescence spectroscopy.

For anionic species, the dominant mechanism is often photoinduced electron transfer (PET). In this process, the excited fluorophore accepts an electron from the electron-rich anion (e.g., I⁻), leading to the formation of a transient radical pair and a non-radiative decay pathway, thus quenching the fluorescence.

Integration of this compound in Advanced Chemical Sensor Architectures

The favorable photophysical properties and synthetic versatility of this compound make it a promising candidate for integration into advanced chemical sensor architectures, such as fiber-optic sensors and microfluidic devices.

Fiber-Optic Sensors:

Fluorescent probes based on this compound can be immobilized on the tip or surface of an optical fiber. This allows for remote and continuous monitoring of analytes in various environments. The excitation light is guided through the fiber to the sensor, and the resulting fluorescence is collected by the same or a different fiber and transmitted to a detector. This architecture is advantageous for in-situ measurements in difficult-to-reach locations.

Microfluidic Devices:

Microfluidic platforms, or "lab-on-a-chip" systems, enable the analysis of very small sample volumes and can integrate multiple analytical steps on a single device. This compound-based sensors can be incorporated into microfluidic channels for high-throughput screening and real-time monitoring of chemical and biological processes. The high quantum yield and water solubility of these probes are beneficial for their use in such aqueous-based microfluidic systems. For example, monosaccharide sensors based on this compound have been designed with potential applications in contact lenses for the continuous monitoring of glucose in tear fluid, which represents a specialized micro-scale sensing environment. researchgate.netdntb.gov.ua

The integration of these sensors into advanced architectures can be achieved through various immobilization techniques, such as covalent attachment to the surface of the device or entrapment within a polymer matrix.

Electrochemical Characterization and Redox Behavior of 6 Methoxy 1 Methylquinolinium

Cyclic Voltammetry and Other Electrochemical Techniques

A comprehensive electrochemical characterization of 6-Methoxy-1-methylquinolinium would typically begin with cyclic voltammetry (CV). This technique would provide crucial information about the redox processes of the compound. A typical CV experiment would involve scanning the potential of a working electrode in a solution containing this compound and a supporting electrolyte. The resulting voltammogram would be expected to show one or more reduction peaks corresponding to the transfer of electrons to the quinolinium cation, likely forming a radical and subsequently a dihydroquinoline species. The reversibility of these processes would be assessed by the presence and characteristics of corresponding oxidation peaks on the reverse scan.

Other electrochemical techniques, such as differential pulse voltammetry or square wave voltammetry, could be employed to determine the reduction potentials with higher sensitivity and resolution. Chronoamperometry or chronocoulometry could be used to investigate the kinetics of the electron transfer and any coupled chemical reactions.

Investigation of Oxidation and Reduction Processes

The primary redox process for a quinolinium cation like this compound is expected to be its reduction. The investigation of this process would involve identifying the number of electrons transferred in each step and the nature of the resulting products. The initial one-electron reduction would form a neutral radical. Further reduction could lead to the formation of an anion or, more likely, be coupled with protonation to yield a dihydroquinoline derivative. The stability of these reduced species would be a key area of investigation.

While the primary focus would be on reduction, the possibility of oxidation would also be explored. Oxidation of the methoxy (B1213986) group or the aromatic ring system could occur at sufficiently high positive potentials, though this is generally less common for quinolinium salts compared to their reduction.

Studies of Electron Transfer Processes and Redox Potentials

Detailed studies of the electron transfer processes would aim to determine the standard redox potentials (E°) for the various reduction steps of this compound. These potentials are a fundamental measure of the compound's thermodynamic tendency to accept electrons. The kinetics of the electron transfer would also be investigated to determine the standard heterogeneous rate constant (k°), which describes how fast electrons are transferred between the electrode and the molecule.

The influence of the solvent, electrolyte, and pH on both the redox potentials and the electron transfer kinetics would be crucial aspects of a thorough investigation. The electron-donating nature of the methoxy group at the 6-position is expected to make the reduction potential of this compound more negative compared to the unsubstituted 1-methylquinolinium (B1204318) cation.

Anodic Oxidation Pathways and Synthetic Utility

While less common, the anodic oxidation of N-alkylquinolinium salts can lead to interesting chemical transformations. For this compound, anodic oxidation could potentially involve the methoxy group or the quinoline (B57606) ring itself. This could lead to the formation of quinolone derivatives or other oxidized products. The synthetic utility of such pathways would depend on the selectivity and efficiency of the electrochemical reaction. Controlled potential electrolysis would be the primary technique to explore these synthetic applications, allowing for the large-scale generation of the desired products for isolation and characterization.

Broader Research Perspectives and Emerging Directions for 6 Methoxy 1 Methylquinolinium

Synergistic Studies Combining Experimental and Theoretical Approaches

The convergence of experimental techniques and computational modeling offers a powerful paradigm for a deeper understanding of 6-methoxy-1-methylquinolinium. While comprehensive synergistic studies on this specific compound are still emerging, the approach has proven invaluable for related molecular systems. Future research is poised to integrate computational chemistry with empirical observations to predict and rationalize the behavior of this compound.

Theoretical calculations, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), can provide insights into the molecular orbitals, electronic transitions, and excited-state properties of this compound. For instance, computational studies on similar compounds have been used to estimate gas-phase enthalpies of formation and to analyze the energetic effects of substituents on the core structure. Such theoretical frameworks can guide experimental design by predicting the outcomes of synthetic modifications or the nature of interactions with other molecules.

Experimentally, techniques like transient absorption spectroscopy can probe the dynamics of photoexcited states, while fluorescence spectroscopy can reveal information about the emission properties and environmental sensitivity of the molecule. By combining these experimental data with computational models, a more complete picture of the structure-property relationships can be developed. For example, computational models have been used to predict the excitation energies of the 6-methoxyquinolinium cation, which can then be correlated with experimentally observed absorption and emission spectra rsc.org. This synergistic approach is crucial for designing molecules with tailored photophysical or electronic properties for specific applications.

Potential for Integration in Functional Materials Development (excluding bio-clinical materials)

The charged, aromatic structure of the this compound cation suggests its potential as a building block for novel functional materials, particularly in the realm of organic electronics and polymer science. Although specific applications of this compound are in the early stages of exploration, the broader class of quinolinium and related onium salts has demonstrated utility in various material contexts.

One promising avenue is the incorporation of the this compound moiety into conductive polymers. The synthesis of polymers containing pyridinium (B92312) salts, which are structurally analogous to quinolinium salts, has been explored for applications in electrochromic materials and as components of organic light-emitting diodes (OLEDs) uq.edu.au. The inherent charge of the quinolinium cation could facilitate charge transport, a key property for organic semiconductors. The synthesis of conductive polymers often involves methods like oxidative coupling or electrochemical polymerization, and ionic liquids containing similar cationic structures have been used as media for these processes wikipedia.orgbrighthubengineering.comresearchgate.netnih.goviarjset.com.

Furthermore, the potential for this compound to be used in OLEDs is an area of active interest. Quinoline (B57606) derivatives are already employed in OLEDs, for instance, as hole-blocking layers to enhance device efficiency uq.edu.auskku.edu. The specific electronic properties conferred by the methoxy (B1213986) and N-methyl groups on the quinolinium core could be tuned to optimize performance in such devices, potentially leading to materials with specific emission characteristics or improved charge-carrier mobility ex.ac.ukrsc.orgnsf.gov. The development of organic semiconductors with a non-fullerene scaffold is an active area of research, and quinolizinium (B1208727) salts, which share structural similarities with quinolinium salts, have been investigated for this purpose researchgate.net.

Elucidation of Fundamental Photochemical and Photophysical Principles

A deep understanding of the interaction of this compound with light is fundamental to unlocking its potential in various applications. Research in this area focuses on characterizing its absorption, emission, and the dynamics of its excited states.

The photophysical properties of quinolizinium salts, which are structurally related to quinolinium salts, have been investigated using steady-state and time-resolved techniques. These studies have characterized the main decay pathways of the excited singlet state, including fluorescence, intersystem crossing, and internal conversion, by determining their quantum yields and rate constants nih.govresearchgate.net. For this compound, the methoxy group, being an electron-donating group, is expected to influence the energy of the electronic transitions, a phenomenon known as the "meta effect" in photochemical reactions of substituted aromatic compounds mdpi.com.

Computational studies have been employed to predict the vertical excitation energies of the 6-methoxyquinolinium cation, providing a theoretical basis for understanding its absorption spectrum rsc.org. Experimental techniques such as femtosecond transient absorption spectroscopy are powerful tools for probing the dynamics of excited states on ultrafast timescales researchgate.netyoutube.comarxiv.orgyoutube.comresearchgate.net. Such studies can reveal the lifetimes of excited states and the pathways of relaxation and energy transfer, which are crucial for applications in areas like photocatalysis and sensing.

The fluorescence properties of quinolinium derivatives are of particular interest. For example, N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) is a known fluorescent indicator with a high fluorescence quantum yield mdpi.com. The study of fluorescence quenching mechanisms can provide insights into the interactions of this compound with its environment.

Below is a table summarizing key photophysical parameters for related quinolinium compounds, which can serve as a benchmark for future studies on this compound.

Compound/SystemExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Notes
6-methoxy-4-quinolone derivativeNot specifiedNot specifiedHighThermo/photostable fluorophore with high proton-affinity nih.gov.
Quinolizinium saltsNot specifiedNot specifiedNot specifiedCharacterized decay pathways of the excited singlet state nih.gov.
N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE)350460HighA fluorescent chloride indicator mdpi.com.

Exploration of Novel Reactivity Patterns and Synthetic Applications

The exploration of the reactivity of this compound opens doors to new synthetic methodologies and the creation of novel molecular architectures. The electron-deficient nature of the quinolinium ring, enhanced by the N-methyl group, makes it susceptible to nucleophilic attack, while the aromatic system can participate in various cycloaddition reactions.

Nucleophilic addition is a key reaction pathway for quinolinium salts. The positively charged nitrogen atom withdraws electron density from the aromatic ring, activating it towards attack by nucleophiles. This reactivity can be harnessed for the synthesis of a variety of substituted dihydroquinolines, which are valuable intermediates in organic synthesis youtube.comrsc.orgresearchgate.netresearchgate.net. The position of the methoxy group can influence the regioselectivity of such additions.

Cycloaddition reactions involving quinolinium salts provide a powerful tool for the construction of complex heterocyclic frameworks. For instance, N-alkylquinolinium salts can undergo [3+2] cycloaddition with alkenes to form pyrrolo[1,2-a]quinoline (B3350903) derivatives thieme-connect.com. The reactivity of this compound in such reactions is an area ripe for investigation, with the potential to generate novel polycyclic structures.

Furthermore, N-methylquinolinium ions have been shown to act as templates in ring-closing metathesis reactions, facilitating the synthesis of macrocyclic compounds through cation-π interactions rsc.org. This suggests a role for this compound in supramolecular chemistry and template-directed synthesis.

The development of novel derivatization reagents is another promising application. A reagent with a 6-methoxy-4-quinolone moiety has been synthesized for the sensitive determination of amino acid enantiomers, highlighting the utility of the 6-methoxyquinoline (B18371) core in analytical chemistry nih.govdntb.gov.uaresearchgate.net. The derivatization of the this compound scaffold could lead to new probes and labels with tailored properties. The synthesis of N-substituted quinolinium salts from anilines, aldehydes, alkynes, and acids is a versatile method that allows for the introduction of a wide range of substituents, offering a platform for creating a library of this compound analogs for various applications researchgate.net.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 6-methoxy-1-methylquinolinium (C1MQ)?

  • Synthesis : C1MQ is synthesized via quaternization of 6-methoxyquinoline with methyl iodide in a polar solvent (e.g., methanol) under reflux, followed by purification via recrystallization .
  • Characterization :

  • UV-Vis Spectroscopy : A molar absorption coefficient of 5500 M⁻¹cm⁻¹ at 315 nm is used for concentration determination .
  • Fluorescence Spectroscopy : Emission spectra are recorded using photon-counting spectrofluorometers (e.g., Jobin-Yvon Fluoromax-4), with excitation at 315 nm and emission monitored between 350–600 nm .
  • NMR : Structural confirmation is achieved via ¹H and ¹³C NMR in D₂O, with chemical shifts consistent with the quinolinium core .

Q. How does torsional isomerization affect the photophysical properties of this compound?

  • Torsional isomerization (rotation around the C–N⁺ bond) modulates fluorescence by altering the electronic coupling between the quinolinium core and substituents. This results in dual fluorescence bands: a high-energy band (attributed to the planar isomer) and a low-energy band (from the twisted isomer) .
  • Experimental Validation : Time-resolved fluorescence decay analysis and temperature-dependent studies are used to quantify isomerization kinetics and activation energy .

Advanced Research Questions

Q. How do host-guest complexes with cucurbit[7]uril (CB7) or sulfonatocalix[4]arene (SCX4) influence fluorescence and electron transfer dynamics?

  • CB7 Complexation :

  • Fluorescence Enhancement : CB7 encapsulation stabilizes the planar isomer, suppressing non-radiative decay pathways and increasing quantum yield by ~50% .
  • Electron Transfer (ET) Deceleration : CB7 reduces ET rates (e.g., to iodide ions) by shielding the quinolinium cation from external quenchers, as shown via Stern-Volmer quenching experiments .
    • SCX4 Complexation : SCX4 binds via hydrophobic and electrostatic interactions, altering emission maxima and enabling pH-dependent fluorescence switching (pH 2–7) .
    • Methodology : Titration experiments monitored by fluorescence and UV-Vis spectroscopy, coupled with Job’s plot analysis, determine binding stoichiometry (1:1 for CB7) and association constants (e.g., Ka104M1K_a \approx 10^4 \, \text{M}^{-1}) .

Q. How can conflicting data on electron transfer (ET) and torsional isomerization in host-guest systems be reconciled?

  • Contradiction : CB7 slows ET but does not inhibit torsional isomerization, suggesting independent modulation of photophysical pathways .
  • Resolution :

  • Time-Resolved Spectroscopy : Decay-associated spectra distinguish ET (nanosecond timescale) from isomerization (picosecond timescale) .
  • Computational Modeling : Density Functional Theory (DFT) calculations reveal that CB7 stabilizes the quinolinium’s charge distribution without restricting rotational freedom .

Q. What methodologies are used to design anion sensors based on this compound?

  • Sensor Design : The quinolinium core acts as a fluorophore, while substituents (e.g., sulfonamide groups in derivatives like DF5) provide anion-binding sites .
  • Validation :

  • Selectivity Testing : Competitive titrations with anions (e.g., Cl⁻, NO₃⁻, HCO₃⁻) quantify binding affinity via fluorescence quenching or shifts .
  • Limit of Detection (LOD) : Calculated using LOD=3σ/S\text{LOD} = 3\sigma/S, where σ\sigma is the standard deviation of blank measurements and SS is the calibration slope .

Q. What are the challenges in synthesizing derivatives of this compound for biological studies?

  • Functionalization : Substitution at the 4-position (e.g., with hydroxyl or amino groups) requires protection/deprotection strategies to avoid side reactions .
  • Purification : Hydrophilic derivatives often require reverse-phase HPLC or ion-exchange chromatography due to poor solubility in organic solvents .
  • Biological Assays : In vitro cytotoxicity (e.g., MTT assay) and antimicrobial activity (e.g., MIC determination) must account for potential fluorescence interference from the compound .

Methodological Considerations

Q. How should researchers address discrepancies in reported fluorescence quantum yields?

  • Standardization : Use reference fluorophores (e.g., quinine sulfate) under identical solvent and instrument conditions .
  • Inner Filter Effect Correction : Apply the formula Fcorr=Fobs×10(Aex+Aem)/2F_{\text{corr}} = F_{\text{obs}} \times 10^{(A_{\text{ex}} + A_{\text{em}})/2} to account for absorption at excitation/emission wavelengths .

Q. What ethical and data integrity practices apply to studies involving this compound?

  • Data Retention : Retain raw spectra, titration curves, and synthetic protocols for ≥5 years to enable reproducibility .
  • Conflict of Interest : Disclose funding sources (e.g., industrial partnerships) that may influence interpretation of host-guest binding data .

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